molecular formula C12H17NO3 B3151729 AKOS BBV-012249 CAS No. 72131-30-7

AKOS BBV-012249

Cat. No.: B3151729
CAS No.: 72131-30-7
M. Wt: 223.27 g/mol
InChI Key: MEEXXWXSOPKRTC-UHFFFAOYSA-N
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Description

AKOS BBV-012249, also known as Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a phenoxyacetic acid moiety, which is further substituted with an aminoethyl group.

Preparation Methods

The synthesis of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-aminoethyl)phenol and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-(2-aminoethyl)phenol reacts with ethyl bromoacetate in the presence of the base to form Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imine or nitrile derivatives under specific conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The phenoxyacetic acid moiety may also play a role in its biological activity by influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-(2-hydroxyethyl)phenoxy)acetate: This compound has a hydroxyethyl group instead of an aminoethyl group, which may result in different chemical and biological properties.

    Methyl 2-(4-(2-aminoethyl)phenoxy)acetate: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

The uniqueness of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate lies in its specific substitution pattern and the presence of both an aminoethyl group and an ethyl ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(2-aminoethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEXXWXSOPKRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of the compound prepared in (b) (2 g) in anisole (3.3 ml) was added trifluoroacetic acid (3 ml), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. The residue was washed with n-hexane, dissolved in water and lyophilized to give the title compound in the form of a trifluoroacetate.
Name
( b )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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